molecular formula C11H10BrN3O2 B11810634 Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B11810634
M. Wt: 296.12 g/mol
InChI Key: XECFLUKHRCBUGC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring, a pyridin-4-yl group at the 1-position, and an ethyl ester group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₈BrN₃O₂
Molecular Weight231.07 g/mol
CAS Number1353100-91-0
Density1.7 ± 0.1 g/cm³
Boiling Point331.1 ± 22.0 °C at 760 mmHg
Flash Point154.1 ± 22.3 °C

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and A549.

  • Case Study : A derivative of pyrazole was tested against the MCF7 cell line, yielding an IC₅₀ value of approximately 12.50 µM, indicating moderate potency in inhibiting cell growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings : A series of pyrazole carboxamides were evaluated for COX inhibition, showing superior anti-inflammatory activity compared to standard drugs like celecoxib .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. The presence of the pyridine moiety enhances its activity against pathogens.

  • In Vitro Testing : In studies, pyrazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its anticancer effects.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound and related compounds:

Study ReferenceBiological ActivityCell Line / PathogenIC₅₀ / Effectiveness
AntimicrobialE. coli, S. aureusSignificant inhibition
AnticancerMCF7IC₅₀ = 12.50 µM
Anti-inflammatoryCOX inhibitionSuperior to celecoxib

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 5-bromo-1-pyridin-4-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3

InChI Key

XECFLUKHRCBUGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Br

Origin of Product

United States

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